Conventional coupling reagents often cause racemization and generate insoluble byproducts, complicating purification. 2,4,6-Trimethoxy-1,3,5-triazine (TMT) addresses these limitations:
2,4,6-Trimethoxy-1,3,5-triazine (TMT), CAS 877-89-4, is a stable, crystalline derivative of 1,3,5-triazine.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGvs9djdR8dPS45jAe8uZrP3vuW7Tc6ILH-zAK261XwdZ7IJOa21RP6MMzVvgHFvZV6RrSdMGcUssxuZvhcsdAmJlx4ZN34FVygvZop7eSt-kgWEHVSipifN0oUgtXBc6efUwRwTVpAuCoUf08cAO2YPJmXDA%3D%3D)] It is primarily procured as a synthetic reagent, functioning as a mild and efficient dehydrating condensing agent. Its core utility lies in the formation of amide and ester bonds, serving as a more manageable and selective alternative to its highly reactive precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHdTkXdItU3rSbs6pQ0C5_4FJDsrsyVcVTWbu19GBR6dYyZwT87kv_cAaOOhQMcfEM32OMuCic6GuSf7Uo1boS7L-hQSUAA6ZmENQHVao-MXNWVqJIfU8KMt528NToneFTF8QuRZ-Ck9C4irSc%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhrYQ-NgTOgIm4tvgTU6_mv__6_Ei-g-Ti3bv6yZXhhkF6W2UqcalMgIhJaDT2L_eG3Y7mPXFO2htS8CC983XDLaPg4dVrhlZQL_RC07qc1hT6hWP3BZ50tW30DSr7Dz7D3pokYo1r96PKG0RnIRAHkoO0HfMoYZ13l09FKDaK-fdX8BsnH6lGAveuQgNzEkv72T2ygw%3D%3D)] Unlike cyanuric chloride, which requires careful temperature control for selective substitution and generates corrosive byproducts, TMT offers a more controlled reactivity profile suitable for sensitive substrates and streamlined laboratory workflows.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG1KNO9wS43eRcQ9abY5UQnB8waGm4n_TbSND1QkxTnbPn-CQXs8Ps8tAnSw3YEdk7-pmWg06kz9NtF-ylkFwtHMByd91r0iMe47IthGSk92znpPc_tBGjQpE5bUbuj7aHO4EwjdYC4ZWRFeomjamGZdgC68OeUa18CQ3YU-ck38YgYjgZKXTJUdCJE-Mn_EJPi8bhOcOvyEzd_tBhjDuWGE1ikAtO5U2uVNi7AnPe9p6MQQ4GqKrM1JcwRwzR8ibJTFoAMhtU8yYM0TY-r3rWsYpMK2-UvOHjigE5y5DinfeqOU0jQfL5woRH7yItrFCV1yn6bgpBUio7m3ZPbLTc0HxaxXdvziHghKjuAEEugpYK4YSgEEdyhEPN0u7qr0c2zcKr2vuY_N71OLS-8TpIfYGI8QjF6I8VsZLCGnDVlfuOVFUro8645nipZOfFwd1OV9yExW19R_Dk8AwqbjxpEDY92LE9K)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFY1zxctihLcVCJXaykGoEzaCITqVdt5ADoOXnWyUMf0pYwZ8hUBnzm3UDLJFBUawGA08iQ6WC0WwBh5eP0sslRAWbnb_hleoIgp1JCmBSLTONv1Do5QNSDz_SA2sLFjdtmJMOVkiRjFRoEg5UkDQTFOe3VTEgPmtPSnZM1Ai4IuFSHZufEExNS-BHViI5gbtY%3D)]
Substituting 2,4,6-Trimethoxy-1,3,5-triazine with seemingly related compounds introduces significant process and performance trade-offs. Replacing it with the common precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), necessitates harsher reaction conditions, requires careful management of corrosive HCl byproducts, and introduces handling risks due to high toxicity and moisture sensitivity.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGZRq23cn0YdtdPEOUK8f3tRK8F0g_tA0zZSZUbXkbz7IN3DMvvY1catZIy4bpSXYragMHNAd008ibHKuA31LtEn9YQMg7sSrOcbAkemdh-wT3gdoaJ7C510G0ftdsQ)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGiMbEz_zPQFoZNr9r9gHGZY3xTPOJhK95j_bb4MIxKChdCVAhPtW1aoTvEkOrvn-bdHBQSHb4KyT8wYUxBteocMCaQ91VAJDZz3VlHdJJPq6jJWaQa9lLvfP-ln6VtWmtkAGAy0g%3D%3D)] In peptide synthesis, substituting TMT-based activators like DMT-MM with classic carbodiimides such as DCC introduces a critical processing challenge: the formation of a highly insoluble dicyclohexylurea (DCU) byproduct that complicates purification.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEWqw8a2dISX7XJ2Yb_rKDYNYS9-L2sD8kf-y9dsXGPEGB5gy01bcHKAjdfFcW1dr7a7gLCgdINAo8nZwrvJUsEYl-4jnXfvUuTR0gHZceBtZSJ68F2EQje0wK1cQNT7j_9sUFGVoqUUoZ_4H7kwj-ZVEeUxVNBv0VQnPsH2GME1b1-RmH05zagynURRERh1GqwE46qRXfoiXgNKGJ_4S8zboFWqtFbpIXnHm23zqI-WKOC)] Furthermore, carbodiimide reagents are known to cause partial racemization of amino acids, an issue that is minimized with triazine-based systems.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8q3f9NGSnQ8zbpmuGrgdoWtd4O-dvJ_aFrHNuJnTxjJy8wdtmkj9gNRd7gvvdM1jlPl5-OvavVCxUVkLhY86XuoBGFBMfhIu4z2RO8zzSzqDKd8JW5Wcau81YobLtLVGrcMaGKY-e0DzsSDf0cmHb0K8OYeAm6TlDdKezGEM2J7Bj_mciyN4OWMerR6I%3D)] These factors make TMT and its derivatives a specific choice for applications demanding mild conditions, high stereochemical integrity, and simplified downstream processing.
In peptide synthesis, maintaining stereochemical integrity is critical. The derivative of TMT, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), demonstrates superior performance in suppressing racemization compared to standard carbodiimide methods. In a model coupling of Z(OMe)-Gly-L-Ala-OH with H-L-Phe-OBzl, the use of DMT-MM in a low-polarity solvent like ethyl acetate resulted in no detectable racemization (0.0% D-Ala isomer).[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGD_IOQfm3GT4NFegxZMx9MS-JvOPAo9Zw62vSFzpDgoWmcpRKs-J_YjIXykmp4reqMSQH5rHIrTKILJtaRK1mrW4-9JUTdBSm2y3243LVDyLpaS3w6TfuV7AF6uvErw6OnVlyeXjs-yProSpqGIYL4RunyDG-dVpZTok_Ak585TDV7pGM8Guqx47VreAVyqgZL09VW3vC_kvpthKtwpf_Uf7acE_h06KuG4X2IaKTUa-0o-HhW80ruHDGP7nI-vyhCk9ioPhocQzKp3f9I25lc6D3pKCnZMtQ7Vw%3D%3D)] In contrast, carbodiimide activation (e.g., with DCC) is known to cause partial racemization, often requiring additives like HOBt to mitigate this side reaction.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3ItLOIQOQfXfHTATq2DDu6vAdLNKahQH5KtPtITBeSTfXv6iNfbAui8449ehpFO86qH61C1SEkWd-BwWQxwRGyLPWChXtSj7BKC_RwhYoFY2AI7e6VjQ-aSNdPtshpRu7iZZKQs6OdgfpFGCau-phgqp-1oRAs3Pky9ym-QJuRhDuPqMOmOCiBL1wooXcirf5quDtdl_pw881eLUQS3ClGmxw7W1dre99MBXDPsqfsipuYJFaaZtm)] Even in more polar aprotic solvents like DMF and CH3CN, DMT-MM showed no racemization, highlighting its robust performance.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGD_IOQfm3GT4NFegxZMx9MS-JvOPAo9Zw62vSFzpDgoWmcpRKs-J_YjIXykmp4reqMSQH5rHIrTKILJtaRK1mrW4-9JUTdBSm2y3243LVDyLpaS3w6TfuV7AF6uvErw6OnVlyeXjs-yProSpqGIYL4RunyDG-dVpZTok_Ak585TDV7pGM8Guqx47VreAVyqgZL09VW3vC_kvpthKtwpf_Uf7acE_h06KuG4X2IaKTUa-0o-HhW80ruHDGP7nI-vyhCk9ioPhocQzKp3f9I25lc6D3pKCnZMtQ7Vw%3D%3D)]
| Evidence Dimension | Racemization (% D-Ala isomer) |
| Target Compound Data | 0.0% (using DMT-MM in Ethyl Acetate) |
| Comparator Or Baseline | Carbodiimide reagents (e.g., DCC) are known to cause partial racemization, requiring additives. |
| Quantified Difference | Effectively eliminates racemization under optimal conditions. |
| Conditions | Coupling of Z(OMe)-Gly-L-Ala-OH with H-L-Phe-OBzl. Solvent: Ethyl Acetate. |
For synthesizing peptides or chiral molecules, this minimizes the formation of impurities (diastereomers), simplifying purification and ensuring the biological activity of the final product.
A significant procurement and processing advantage of TMT-derived reagents is the nature of their byproducts. The coupling reaction yields 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, which is highly water-soluble.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGD_IOQfm3GT4NFegxZMx9MS-JvOPAo9Zw62vSFzpDgoWmcpRKs-J_YjIXykmp4reqMSQH5rHIrTKILJtaRK1mrW4-9JUTdBSm2y3243LVDyLpaS3w6TfuV7AF6uvErw6OnVlyeXjs-yProSpqGIYL4RunyDG-dVpZTok_Ak585TDV7pGM8Guqx47VreAVyqgZL09VW3vC_kvpthKtwpf_Uf7acE_h06KuG4X2IaKTUa-0o-HhW80ruHDGP7nI-vyhCk9ioPhocQzKp3f9I25lc6D3pKCnZMtQ7Vw%3D%3D)] This allows for its simple and efficient removal from the reaction mixture through a standard aqueous wash.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGD_IOQfm3GT4NFegxZMx9MS-JvOPAo9Zw62vSFzpDgoWmcpRKs-J_YjIXykmp4reqMSQH5rHIrTKILJtaRK1mrW4-9JUTdBSm2y3243LVDyLpaS3w6TfuV7AF6uvErw6OnVlyeXjs-yProSpqGIYL4RunyDG-dVpZTok_Ak585TDV7pGM8Guqx47VreAVyqgZL09VW3vC_kvpthKtwpf_Uf7acE_h06KuG4X2IaKTUa-0o-HhW80ruHDGP7nI-vyhCk9ioPhocQzKp3f9I25lc6D3pKCnZMtQ7Vw%3D%3D)] This directly contrasts with the use of N,N'-dicyclohexylcarbodiimide (DCC), a common alternative, which generates dicyclohexylurea (DCU). DCU is notoriously insoluble in most organic solvents and water, often precipitating in the reaction and requiring filtration for removal, which can complicate purification, reduce yields, and is unsuitable for solid-phase synthesis.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3ItLOIQOQfXfHTATq2DDu6vAdLNKahQH5KtPtITBeSTfXv6iNfbAui8449ehpFO86qH61C1SEkWd-BwWQxwRGyLPWChXtSj7BKC_RwhYoFY2AI7e6VjQ-aSNdPtshpRu7iZZKQs6OdgfpFGCau-phgqp-1oRAs3Pky9ym-QJuRhDuPqMOmOCiBL1wooXcirf5quDtdl_pw881eLUQS3ClGmxw7W1dre99MBXDPsqfsipuYJFaaZtm)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHUs0_gYlPXcA5orImdzwsdSNdGzF9wFhkTuDytBbPO4EIUMRlpYqCwhmLOEBNTPq0R3ydwVBTiL3R_GCPawCQ0wyLn4pRBJNdTK5pbzghYXSkhfwmPsO4OWMb_Nh9Po2bZ8MsnKBhLavWtNbl1TvLuF5RU_edg8yG0hxQwolUfwBnT9IaWGYnEf9hD_lqOFcO1eTMiy4rCJ6-Ngzeqpap6G-PncwSuLV2asDOnazgq7lhocnIDGAKCuCnCk-OSLdSxkw1J5tItcYU%3D)]
| Evidence Dimension | Byproduct Solubility & Removal |
| Target Compound Data | Water-soluble (2-hydroxy-4,6-dimethoxy-1,3,5-triazine), removed by simple aqueous wash. |
| Comparator Or Baseline | DCC produces insoluble dicyclohexylurea (DCU), requiring filtration. |
| Quantified Difference | Qualitative but high-impact difference in process workflow (extraction vs. filtration). |
| Conditions | Standard amide or ester coupling reactions in organic solvents. |
This simplifies the entire purification workflow, reducing cycle times, solvent usage for extensive chromatography, and labor costs, making it a more process-efficient choice for both lab-scale and potential scale-up.
2,4,6-Trimethoxy-1,3,5-triazine is a stable, non-hygroscopic crystalline solid with a melting point of 135-137 °C, making it easy to store and handle under standard laboratory conditions.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGD_IOQfm3GT4NFegxZMx9MS-JvOPAo9Zw62vSFzpDgoWmcpRKs-J_YjIXykmp4reqMSQH5rHIrTKILJtaRK1mrW4-9JUTdBSm2y3243LVDyLpaS3w6TfuV7AF6uvErw6OnVlyeXjs-yProSpqGIYL4RunyDG-dVpZTok_Ak585TDV7pGM8Guqx47VreAVyqgZL09VW3vC_kvpthKtwpf_Uf7acE_h06KuG4X2IaKTUa-0o-HhW80ruHDGP7nI-vyhCk9ioPhocQzKp3f9I25lc6D3pKCnZMtQ7Vw%3D%3D)] This provides a significant operational advantage over its common precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). Cyanuric chloride is highly reactive, moisture-sensitive, and classified as highly toxic.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3ItLOIQOQfXfHTATq2DDu6vAdLNKahQH5KtPtITBeSTfXv6iNfbAui8449ehpFO86qH61C1SEkWd-BwWQxwRGyLPWChXtSj7BKC_RwhYoFY2AI7e6VjQ-aSNdPtshpRu7iZZKQs6OdgfpFGCau-phgqp-1oRAs3Pky9ym-QJuRhDuPqMOmOCiBL1wooXcirf5quDtdl_pw881eLUQS3ClGmxw7W1dre99MBXDPsqfsipuYJFaaZtm)] Its use requires stringent temperature control (e.g., 0-5 °C for the first substitution) to achieve selective functionalization, whereas TMT is fully substituted, providing predictable reactivity without the need for such rigorous process control or the safety protocols associated with highly toxic and corrosive reagents.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHUs0_gYlPXcA5orImdzwsdSNdGzF9wFhkTuDytBbPO4EIUMRlpYqCwhmLOEBNTPq0R3ydwVBTiL3R_GCPawCQ0wyLn4pRBJNdTK5pbzghYXSkhfwmPsO4OWMb_Nh9Po2bZ8MsnKBhLavWtNbl1TvLuF5RU_edg8yG0hxQwolUfwBnT9IaWGYnEf9hD_lqOFcO1eTMiy4rCJ6-Ngzeqpap6G-PncwSuLV2asDOnazgq7lhocnIDGAKCuCnCk-OSLdSxkw1J5tItcYU%3D)]
| Evidence Dimension | Handling & Stability |
| Target Compound Data | Stable, crystalline solid, not significantly moisture-sensitive. |
| Comparator Or Baseline | Cyanuric chloride is highly toxic, moisture-sensitive, and requires strict temperature control for selective reactions. |
| Quantified Difference | Qualitative difference in hazard classification and required handling protocols. |
| Conditions | Standard laboratory storage and reaction setup. |
Procuring TMT reduces the need for specialized handling equipment and safety procedures, lowers storage risks, and simplifies reaction setup compared to starting syntheses from cyanuric chloride.
This compound's derivatives are the right choice when the primary goal is to synthesize peptides or amides from chiral precursors with minimal risk of racemization. The demonstrated ability to achieve near-zero epimerization in low-polarity solvents makes it ideal for producing high-purity, biologically active molecules where stereochemistry is paramount.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGD_IOQfm3GT4NFegxZMx9MS-JvOPAo9Zw62vSFzpDgoWmcpRKs-J_YjIXykmp4reqMSQH5rHIrTKILJtaRK1mrW4-9JUTdBSm2y3243LVDyLpaS3w6TfuV7AF6uvErw6OnVlyeXjs-yProSpqGIYL4RunyDG-dVpZTok_Ak585TDV7pGM8Guqx47VreAVyqgZL09VW3vC_kvpthKtwpf_Uf7acE_h06KuG4X2IaKTUa-0o-HhW80ruHDGP7nI-vyhCk9ioPhocQzKp3f9I25lc6D3pKCnZMtQ7Vw%3D%3D)]
In workflows where throughput and ease of purification are key procurement drivers, TMT-based condensing agents are a superior choice over reagents like DCC. The generation of water-soluble byproducts eliminates the need for filtration of insoluble ureas, streamlining the workup to a simple liquid-liquid extraction.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3ItLOIQOQfXfHTATq2DDu6vAdLNKahQH5KtPtITBeSTfXv6iNfbAui8449ehpFO86qH61C1SEkWd-BwWQxwRGyLPWChXtSj7BKC_RwhYoFY2AI7e6VjQ-aSNdPtshpRu7iZZKQs6OdgfpFGCau-phgqp-1oRAs3Pky9ym-QJuRhDuPqMOmOCiBL1wooXcirf5quDtdl_pw881eLUQS3ClGmxw7W1dre99MBXDPsqfsipuYJFaaZtm)] This reduces processing time and simplifies automation and scale-up.
The mild reaction conditions associated with TMT and its derivatives make them suitable for the synthesis of complex molecules with sensitive functional groups. Unlike syntheses starting from the harsh and highly reactive cyanuric chloride, using TMT-based reagents avoids corrosive byproducts and aggressive conditions, preserving the integrity of the target structure.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHUs0_gYlPXcA5orImdzwsdSNdGzF9wFhkTuDytBbPO4EIUMRlpYqCwhmLOEBNTPq0R3ydwVBTiL3R_GCPawCQ0wyLn4pRBJNdTK5pbzghYXSkhfwmPsO4OWMb_Nh9Po2bZ8MsnKBhLavWtNbl1TvLuF5RU_edg8yG0hxQwolUfwBnT9IaWGYnEf9hD_lqOFcO1eTMiy4rCJ6-Ngzeqpap6G-PncwSuLV2asDOnazgq7lhocnIDGAKCuCnCk-OSLdSxkw1J5tItcYU%3D)]
Irritant